molecular formula C22H19N3OS3 B11967798 N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11967798
M. Wt: 437.6 g/mol
InChI Key: NEOKTNYLFBLVBH-UHFFFAOYSA-N
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Description

The compound N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide features a 1,3,4-thiadiazole core substituted at position 5 with a naphthalen-1-ylmethylthio group and at position 2 with a sulfanylacetamide moiety. The acetamide group is further substituted with a 4-methylphenyl ring. This structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula

C22H19N3OS3

Molecular Weight

437.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H19N3OS3/c1-15-9-11-18(12-10-15)23-20(26)14-28-22-25-24-21(29-22)27-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13-14H2,1H3,(H,23,26)

InChI Key

NEOKTNYLFBLVBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthalen-1-ylmethyl halide reacts with a thiadiazole derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

    Final Coupling: The final step involves coupling the intermediate with 4-methylphenyl acetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Amide Bond Formation

This compound’s synthesis typically involves amidation reactions. A similar structure, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, was synthesized using EDC (N-ethyl-N’-(dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile at room temperature . The reaction proceeds via activation of the carboxylic acid group, followed by coupling with the thiadiazole amine.

Key Features :

  • Reagents : EDC, HOBt, acetonitrile

  • Conditions : Room temperature, stirring for 24 hours

  • Purification : Column chromatography (EtOAc/Petroleum ether)

Oxidation

The sulfanyl (-S-) groups in the compound are susceptible to oxidation. Thiols or sulfanyl moieties can undergo oxidation to form disulfides or sulfonic acids, depending on the oxidizing agent (e.g., hydrogen peroxide, iodine). While specific oxidation data for this compound is limited, thiadiazole derivatives with similar sulfanyl groups often show this reactivity.

Key Features :

  • Reagents : Oxidizing agents (e.g., H₂O₂, I₂)

  • Conditions : Varying temperatures (not detailed in sources)

Alkylation

The thiadiazole ring and sulfanyl groups may participate in alkylation reactions. For instance, alkylation of the sulfanyl group could occur via nucleophilic substitution, forming new sulfur-carbon bonds. This reactivity is common in thiadiazole derivatives with exposed sulfur atoms.

Key Features :

  • Reagents : Alkyl halides, bases (e.g., NaOH)

  • Conditions : Alkaline or acidic media (specific details not provided)

Nucleophilic Substitution

The sulfanyl groups in the compound are nucleophilic and can react with electrophiles (e.g., alkyl halides, acyl chlorides). This reactivity is critical for functionalizing the molecule, as seen in similar thiadiazole derivatives.

Key Features :

  • Reagents : Electrophiles (e.g., R-X)

  • Conditions : Solvent-dependent (e.g., DMF, THF)

Comparison of Reaction Types

Reaction TypeKey Reagents/ConditionsReference
Amide Bond FormationEDC, HOBt, acetonitrile, RT
OxidationOxidizing agents (e.g., H₂O₂)
AlkylationAlkyl halides, bases
Nucleophilic SubstitutionElectrophiles (e.g., R-X)

Biologically Relevant Transformations

While not direct chemical reactions, the compound’s interaction with biological targets (e.g., enzymes, receptors) involves binding via sulfanyl groups or the thiadiazole ring. For example, thiadiazole derivatives often inhibit tyrosine kinases or other enzymes by forming covalent bonds or non-covalent interactions . These interactions underlie potential anticancer or antimicrobial activities observed in similar compounds .

Research Gaps

  • Specific Reaction Data : Detailed reaction conditions (e.g., catalysts, solvents) for the exact compound are sparse in the provided literature.

  • Oxidation Products : The nature of oxidation products (e.g., disulfides vs. sulfonic acids) is not explicitly defined.

  • Biological Mechanism : Direct evidence of enzyme inhibition or receptor binding for this compound is lacking, though extrapolated from structural analogs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1,3,4-thiadiazole derivatives, which include N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. The following points summarize key findings:

  • Mechanism of Action :
    • Compounds containing thiadiazole rings have been shown to induce apoptosis in cancer cells by disrupting cellular functions and promoting DNA fragmentation .
  • In Vitro Studies :
    • Various derivatives have been tested against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). For example, related thiadiazole derivatives exhibited cytotoxic activity with IC50 values indicating significant potency against these cell lines .
  • Structure–Activity Relationship :
    • The presence of specific substituents on the thiadiazole ring significantly influences the anticancer activity. For instance, derivatives with electron-withdrawing groups have shown enhanced efficacy compared to their counterparts .

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor:

  • α-glucosidase Inhibition :
    • Preliminary studies suggest that this compound may act as an α-glucosidase inhibitor, which is crucial for managing diabetes by delaying carbohydrate absorption in the intestine .
  • Monoamine Oxidase Inhibition :
    • Research indicates that derivatives of 1,3,4-thiadiazoles can inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation and neurological disorders. This suggests potential applications in treating depression and anxiety disorders .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityEvaluated various thiadiazole derivatives against multiple cancer cell lines; showed promising cytotoxic effects.
Thiadiazole Derivatives ReviewDiscussed structure–activity relationships; identified key substituents that enhance anticancer properties.
Enzyme InhibitionInvestigated α-glucosidase inhibition; suggested potential for diabetes management.
MAO InhibitionAnalyzed the inhibitory effects on MAO-A; indicated possible use in mood disorders treatment.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, contributing to its bioactivity.

Comparison with Similar Compounds

Structural Analogues of the 1,3,4-Thiadiazole Core

Substituent Variations on the Thiadiazole Ring
  • N-(2-Isopropylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide () :

    • Key Difference : The acetamide group is substituted with a 2-isopropylphenyl ring instead of 4-methylphenyl.
    • Properties : Calculated XlogP = 6.8 (high lipophilicity), topological polar surface area (PSA) = 134 Ų, and 8 rotatable bonds, suggesting moderate flexibility .
    • Comparison : The 4-methylphenyl group in the target compound may enhance solubility compared to the bulkier 2-isopropylphenyl substituent.
  • 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (): Structure: Features a 4-chlorobenzylthio group on the thiadiazole and a mesityl (2,4,6-trimethylphenyl) acetamide. Molecular Formula: C20H20ClN3OS3 (MW ≈ 512 g/mol).
Bioactive Thiadiazole Derivatives
  • 2-Substituted Thiadiazoles with 3,4,5-Trimethoxyphenyl Groups () :
    • Activity : Compound 8e (2-(2-chloro-5-pyridylmethylthio derivative) showed 55.71% inhibition against PC3 cancer cells at 5 μM.
    • Comparison : The naphthalenyl group in the target compound may confer enhanced cytotoxicity due to increased aromatic surface area .

Oxadiazole vs. Thiadiazole Core Modifications

  • N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g, ): Structure: Oxadiazole core with indol-3-ylmethyl and 4-methylphenyl groups. Properties: Melting point = 142°C; molecular formula = C21H20N4O2S.

Adamantyl-Thiadiazole Hybrids ()

  • 1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (46): Structure: Adamantyl group linked to thiadiazole via a ketone bridge. Application: Tested as 11β-HSD1 inhibitors for metabolic disorders. Comparison: The acetamide group in the target compound may improve hydrogen-bonding capacity compared to the ketone functionality .

Substituent Effects on Physical Properties

Table 1: Comparative Physical Properties of Selected Analogs

Compound Substituents (Thiadiazole/Acetamide) Melting Point (°C) Yield (%) Reference
5h () Benzylthio / 2-isopropyl-5-methylphenoxy 133–135 88
5j () 4-Chlorobenzylthio / 2-isopropyl-5-methylphenoxy 138–140 82
8g () Indol-3-ylmethyl (oxadiazole) / 4-methylphenyl 142 Not reported

Key Observations :

  • Bulky substituents (e.g., naphthalenyl, indolyl) correlate with higher melting points due to enhanced intermolecular interactions.
  • Yields for thiadiazole derivatives range from 72–88%, suggesting robust synthetic routes for such analogs .

Pharmacological Potential

  • Anticancer Activity : Thiadiazoles with aromatic substituents (e.g., 3,4,5-trimethoxyphenyl) show moderate cytotoxicity .
  • Enzyme Inhibition : Adamantyl-thiadiazole hybrids target 11β-HSD1, a key enzyme in metabolic syndromes .

Biological Activity

N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that falls within the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H24N4S4\text{C}_{23}\text{H}_{24}\text{N}_4\text{S}_4

This indicates the presence of multiple sulfur atoms and a thiadiazole ring, which are critical for its biological activity. The functional groups attached to the thiadiazole nucleus significantly influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusGood20 μg/mL
Escherichia coliModerate32 μg/mL
Candida albicansModerate25 μg/mL

These findings suggest that modifications in the structure of thiadiazole derivatives can enhance their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against various cancer cell lines:

Cell Line IC50 Value (µM) Effect
MCF-7 (breast cancer)23.29Moderate inhibition
LoVo (colon cancer)2.44Strong anti-proliferative effect

The compound demonstrated selective cytotoxicity with minimal toxicity towards normal cells . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells .

Anticonvulsant Activity

In addition to its antimicrobial and anticancer effects, the compound has been screened for anticonvulsant properties. Studies have shown that derivatives containing the thiadiazole moiety can provide protection in seizure models:

Seizure Model Protection Observed
Maximal ElectroshockSignificant protection
PentylenetetrazoleModerate protection

This suggests that the compound may act on specific neurotransmitter systems or ion channels involved in seizure activity .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has also been noted. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo models.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study synthesized various thiadiazole derivatives and evaluated their antibacterial activity against S. aureus and E. coli. The most effective compounds exhibited MIC values comparable to standard antibiotics .
  • Anticancer Mechanisms : Research focused on the interaction of these compounds with cellular pathways involved in cancer proliferation. The studies indicated that certain derivatives could inhibit critical kinases involved in cell cycle regulation .
  • Anticonvulsant Screening : A series of synthesized thiadiazole compounds were tested in seizure models, demonstrating significant anticonvulsant properties which could lead to new therapeutic options for epilepsy .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves:

Reacting 5-substituted-1,3,4-thiadiazole-2-thiol derivatives with naphthalen-1-ylmethyl halides to introduce the sulfanyl group at position 5 of the thiadiazole ring .

Subsequent reaction with 2-chloro-N-(4-methylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the final acetamide derivative .
Purification is achieved via recrystallization from ethanol, and structural confirmation requires X-ray crystallography or NMR/IR spectroscopy .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Key techniques include:
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms proton environments and carbon backbone.
  • FT-IR : Validates functional groups (e.g., C=O at ~1650 cm⁻¹, S–S stretches at ~500 cm⁻¹) .
  • Elemental analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1,3,4-thiadiazole derivatives?

  • Methodological Answer : Contradictions often arise from differences in:
  • Synthetic routes : Impurities (e.g., unreacted intermediates) may skew bioassay results. Use HPLC to verify purity (>99%) .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and compare with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) .
  • Computational modeling : Perform docking studies to identify binding site variations caused by substituents (e.g., naphthalenyl vs. phenyl groups) .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

  • Methodological Answer : Yield optimization involves:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of thiolate intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitutions .
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation of thiol groups) .
  • Stoichiometry : A 1.2:1 molar ratio of thiadiazole intermediate to acetamide precursor improves conversion .

Q. How can computational methods elucidate the mechanism of action for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., sulfur atoms in thiadiazole rings) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes like COX-2) using software such as AutoDock Vina. Compare binding energies with known inhibitors .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .

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